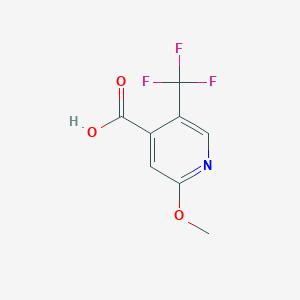

Pyridoxine-d2HCl (5-hydroxymethyl-d2)

説明

科学的研究の応用

Synthesis and Analysis

Pyridoxine-d2HCl, a deuterated form of vitamin B6, has been synthesized and analyzed for various applications. One study described the preparation of 3-Hydroxy-4-(hydroxymethyl)-5-(hydroxymethyl-d2)-2-methylpyridine (pyridoxine-d2) and its conversion to other forms like pyridoxal, pyridoxamine, and their phosphates. These compounds, after acetylation, could be analyzed using gas chromatography and mass spectroscopy, indicating their potential in detailed biochemical analysis and research (Coburn, Lin, Schaltenbrand, & Mahuren, 1982).

Bioengineering and Microbial Fermentation

In bioengineering, pyridoxine-d2HCl is significant. A study on Bacillus subtilis demonstrated its use in converting 4-hydroxy-l-threonine to pyridoxine via a non-native pathway, highlighting its role in developing microbial fermentation processes for vitamin B6 synthesis. This research provides insights into pyridoxine biosynthesis and potential applications in biotechnology (Commichau et al., 2015).

Role in Serotonin Production

A study explored the effect of pyridoxine on serotonin levels, finding that it increases the production of 5-hydroxytryptophan in the rat brain, regardless of serotonin levels. This suggests pyridoxine's involvement in tryptophan metabolism and its potential application in studies related to neurotransmitter synthesis and regulation (Calderón-Guzmán et al., 2004).

Metal Ion Interaction Studies

Pyridoxine derivatives, including pyridoxine-d2HCl, have been studied for their interactions with metal ions. One research provided insights into the metal-binding sites in pyridoxine by synthesizing metal complexes and analyzing their spectra. This could have implications in understanding the molecular interactions of pyridoxine in various biological systems (Franklin & Richardson, 1980).

Drug Design and Antimycobacterial Research

Pyridoxine derivatives have been explored for their antimycobacterial activity. A study synthesized pyridoxine-based hydrazides and evaluated their activity against mycobacterial infections, contributing to the field of antimycobacterial drug design (Khaziev et al., 2018).

作用機序

Target of Action

Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is a form of Vitamin B6 . The primary targets of this compound are enzymes that are involved in various biochemical reactions, particularly those related to the metabolism of amino acids, neurotransmitters, and sphingolipids .

Mode of Action

The compound Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is converted in the body to its active form, pyridoxal 5’-phosphate . This active form acts as a coenzyme in various enzymatic reactions. It plays a crucial role in the synthesis of neurotransmitters such as serotonin and norepinephrine, and in the metabolism of amino acids .

Biochemical Pathways

Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride affects several biochemical pathways. It is involved in the metabolism of amino acids, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .

Result of Action

The action of Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride results in the proper functioning of various biological systems within the body. It helps in the production of neurotransmitters, which are crucial for brain development and function. It also aids in the formation of red blood cells and the maintenance of skin health .

Safety and Hazards

特性

IUPAC Name |

2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-CUOKRTIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxine-d2HCl (5-hydroxymethyl-d2) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester](/img/structure/B1411761.png)

![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)

![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)

![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)